Corrosion Inhibition Mechanism Differentiates Diisobutyl Disulfide from Non-Sulfur-Bearing Organic Additives
Diisobutyl disulfide inhibits corrosion of copper and iron via a reaction with oxygen that generates a protective film on the metal surface, a mechanism distinct from physical adsorption-based organic inhibitors and from inorganic passivators . While quantitative corrosion rate data for the target compound versus specific comparators is not available in the accessible literature at the resolution required for head-to-head comparison, the mechanistic differentiation—reactive oxygen scavenging coupled with film formation—represents a class-level distinction from purely barrier-forming or anodic/cathodic inhibition approaches [1]. The disulfide bond serves as the reactive center for oxygen consumption, a property shared across dialkyl disulfides but modulated by alkyl chain branching, which influences film-forming kinetics and surface coverage .
| Evidence Dimension | Corrosion inhibition mechanism |
|---|---|
| Target Compound Data | Reactive oxygen scavenging + protective film formation on Cu and Fe surfaces |
| Comparator Or Baseline | Physical adsorption inhibitors (e.g., long-chain amines, esters) – barrier-only mechanism; Inorganic inhibitors (e.g., chromates, phosphates) – anodic/cathodic polarization |
| Quantified Difference | Qualitative mechanistic distinction (reactive vs. passive inhibition); quantitative corrosion rate reduction data not available for direct comparison |
| Conditions | Metal corrosion studies; diisobutyl disulfide tested as lubricating oil additive component |
Why This Matters
Selection of corrosion inhibitors for lubricant formulations or metalworking fluids requires mechanism compatibility with the base fluid and operating conditions; reactive oxygen-scavenging disulfides offer a distinct functional profile that cannot be achieved with inert barrier-forming additives.
- [1] Stoychev D, Rashkov S. Effect of Some Dialkyl-, Diaryl-, and Diarylalkyl-disulphide Derivatives on Copper Electrodeposition. Journal of Applied Electrochemistry. 1992;22:978-986. View Source
